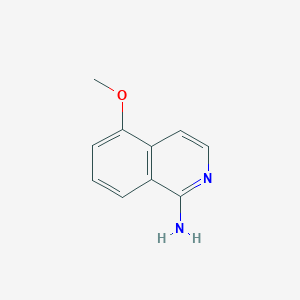

5-Methoxyisoquinolin-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-7(9)5-6-12-10(8)11/h2-6H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRVMTOKPDSRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CN=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308559 | |

| Record name | 5-Methoxy-1-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196152-25-6 | |

| Record name | 5-Methoxy-1-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196152-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-isoquinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methoxyisoquinolin 1 Amine and Its Functionalized Analogs

Regioselective and Stereoselective Approaches to the Isoquinoline (B145761) Core

The construction of the isoquinoline scaffold with precise control over substituent placement is paramount. This section explores methods for building the heterocyclic core and introducing the key methoxy (B1213986) and amino functionalities at the desired positions.

Cyclization Reactions for Isoquinoline Scaffold Construction (e.g., Pictet-Spengler type reactions)

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. The mechanism proceeds through the formation of a Schiff base, which then undergoes an electrophilic aromatic substitution to form the new heterocyclic ring.

The regioselectivity of the Pictet-Spengler reaction is heavily influenced by the electronic nature of the substituents on the aromatic ring of the β-arylethylamine. Electron-donating groups, such as a methoxy group, activate the aromatic ring towards electrophilic substitution and direct the cyclization to the ortho or para position. For the synthesis of a 5-methoxyisoquinoline (B1338356) derivative, a meta-methoxy-substituted phenylethylamine would be the logical starting material, as the cyclization is directed to the position para to the activating methoxy group.

| Reaction | Reactants | Key Features |

| Pictet-Spengler Reaction | β-arylethylamine, Aldehyde/Ketone | Acid-catalyzed, forms tetrahydroisoquinolines, regioselectivity influenced by substituents. |

Strategies for Direct Introduction of the Amino Functionality at C1

Directly introducing an amino group at the C1 position of a pre-formed isoquinoline ring is an efficient synthetic strategy. One notable method involves a two-step process starting from isoquinoline itself. This process begins with the nucleophilic substitution at the C1 position by nitroso anions to form 1-nitroisoquinoline (B170357). Subsequent catalytic hydrogenation of the nitro group yields 1-aminoisoquinoline (B73089). This method is advantageous due to its operational simplicity and high yields, which can range from 56% to 72% over the two steps masterorganicchemistry.com. The reduction of 1-nitroisoquinoline to 1-aminoisoquinoline can be achieved using various catalytic systems, with Raney nickel in methanol (B129727) under hydrogen pressure being a particularly effective combination, affording the product in high yield masterorganicchemistry.com.

Another approach involves the amination of isoquinoline-N-oxides. While not a direct amination of isoquinoline, this method provides a facile route to 1-aminoisoquinolines through activation of the isoquinoline ring.

| Method | Starting Material | Reagents | Product |

| Two-Step Amination | Isoquinoline | 1. Nitroso anions 2. Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 1-Amino-isoquinoline |

Methoxy Group Installation and Positional Isomer Control

The regioselective installation of a methoxy group at the C5 position of the isoquinoline core is crucial for the synthesis of the target compound. A common strategy involves the synthesis of a 5-hydroxyisoquinoline (B118818) precursor, which can then be O-methylated. The Skraup reaction, a classic method for quinoline (B57606) and isoquinoline synthesis, can be employed to prepare 5-hydroxyquinolines researchgate.net. This reaction typically involves the reaction of an aminophenol with glycerol, sulfuric acid, and an oxidizing agent.

To achieve positional control and favor the formation of the 5-substituted isomer, directing group strategies can be employed. A directing group can be temporarily installed on the starting material to guide the cyclization or functionalization to the desired position. For instance, in the functionalization of quinolines, an 8-amino group can direct C-H cyanoalkoxylation and cyanoalkylation to the C5 position nih.gov. While this is on a quinoline system, the principle of using a directing group to influence regioselectivity is a transferable concept in heterocyclic chemistry. Once the desired substitution pattern is achieved, the directing group can be removed.

The methylation of a 5-hydroxyisoquinoline to a 5-methoxyisoquinoline is a standard O-methylation reaction, typically achieved using reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

| Strategy | Description | Key Aspect |

| From 5-Hydroxyisoquinoline | Synthesis of 5-hydroxyisoquinoline followed by O-methylation. | Relies on the regioselective synthesis of the hydroxylated precursor. |

| Directing Group Strategy | Temporary installation of a group to direct functionalization to the C5 position. | Offers precise control over regiochemistry. |

Functional Group Interconversions and Derivatization within the 5-Methoxyisoquinolin-1-amine Framework

Once the this compound core is synthesized, further structural diversity can be achieved through various functional group transformations.

Carbon-Carbon and Carbon-Heteroatom Bond Formations (e.g., Cross-Coupling Reactions)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic scaffolds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base to form a C-C bond libretexts.org. For the this compound framework, a halogenated derivative (e.g., at the 4- or 8-position) could be coupled with a variety of boronic acids or esters to introduce new aryl or alkyl substituents. The reliability of this reaction makes it a staple in pharmaceutical drug discovery ox.ac.uk.

Buchwald-Hartwig Amination: This reaction is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex wikipedia.orglibretexts.org. This could be used to introduce a substituted amino group at a halogenated position of the this compound core. The choice of phosphine (B1218219) ligand is critical for the efficiency and scope of this reaction youtube.com.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species wikipedia.org. A halogenated this compound could undergo a Heck reaction to introduce vinyl groups, which can be further functionalized.

| Reaction | Bond Formed | Key Reactants |

| Suzuki-Miyaura Coupling | Carbon-Carbon | Organoboron compound, Organic halide/triflate |

| Buchwald-Hartwig Amination | Carbon-Nitrogen | Amine, Organic halide/triflate |

| Heck Reaction | Carbon-Carbon (vinyl) | Alkene, Organic halide/triflate |

Transformations of the Amine Functionality (e.g., Imine Formation, Reductive Amination)

The primary amino group at the C1 position of this compound is a versatile handle for further derivatization.

Imine Formation: Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases masterorganicchemistry.comlibretexts.org. This reaction is typically acid-catalyzed and involves the elimination of water libretexts.org. The resulting imine can be a stable final product or an intermediate for further transformations. The pH of the reaction is a critical parameter, with a weakly acidic environment often being optimal libretexts.org.

Reductive Amination: This two-step, often one-pot, process involves the formation of an imine from an amine and a carbonyl compound, followed by its reduction to a secondary or tertiary amine nih.govmdpi.com. This is a powerful method for constructing more complex amine derivatives. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives being common choices. This method allows for the introduction of a wide range of alkyl and aryl groups onto the nitrogen atom of the 1-amino group.

| Transformation | Reactants | Product |

| Imine Formation | 1-Amino-5-methoxyisoquinoline, Aldehyde/Ketone | Imine (Schiff Base) |

| Reductive Amination | 1-Amino-5-methoxyisoquinoline, Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |

Green Chemistry Principles and Sustainable Synthesis Protocols

The integration of green chemistry principles into synthetic organic chemistry is paramount for developing environmentally responsible processes. This involves the use of catalytic systems that enhance efficiency, the selection of benign solvents, and the design of atom-economical reactions.

Modern synthetic methods are increasingly leveraging photocatalysis and electrocatalysis to construct isoquinoline frameworks under mild and sustainable conditions. These techniques offer alternatives to traditional methods that often require harsh reagents and high temperatures.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the synthesis of substituted isoquinolines. While specific examples detailing the direct photocatalytic synthesis of this compound are not abundant in the reviewed literature, general methods applicable to substituted isoquinolines have been developed. For instance, a novel and efficient photocatalytic method for synthesizing amide-functionalized isoquinoline-1,3-diones has been reported, utilizing an organic photocatalyst under metal-free and environmentally benign conditions. clockss.org This approach involves a cascade amidation/cyclization reaction and highlights the potential of photocatalysis in constructing complex isoquinoline systems. clockss.org Although not a direct synthesis of the target molecule, such methodologies could potentially be adapted for the synthesis of functionalized 5-methoxyisoquinolines.

Electrocatalysis: Electrosynthesis offers another green alternative for driving chemical reactions. Like photocatalysis, specific applications of electrocatalysis for the direct synthesis of this compound are still an emerging area. However, the broader field of organic electrosynthesis is rapidly expanding and offers promising avenues for the construction of heterocyclic compounds like isoquinolines with high efficiency and selectivity, often avoiding the need for chemical oxidants or reductants.

The table below summarizes catalytic systems that have been employed for the synthesis of isoquinoline derivatives, highlighting the potential for their application in the synthesis of this compound and its analogs.

| Catalytic System | Reaction Type | Substrate Scope | Key Advantages |

| Organic Photocatalysts (e.g., 4CzIPN) | Cascade Amidation/Cyclization | Oxamic acids and related compounds | Metal-free, mild conditions, environmentally benign clockss.org |

| Transition Metal Photocatalysts | Various C-H functionalizations | Aromatic and heterocyclic compounds | High efficiency, selectivity, broad applicability |

| Electrocatalysis | Oxidative or Reductive Cyclizations | Various precursors | Avoids chemical oxidants/reductants, high control over reaction conditions |

This table presents general catalytic systems for isoquinoline synthesis; direct application to this compound may require further research and development.

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent should be non-toxic, non-flammable, readily available from renewable resources, and recyclable.

For the synthesis of isoquinolines and their derivatives, a shift away from traditional volatile organic compounds (VOCs) towards more sustainable alternatives is being actively pursued. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. whiterose.ac.uk Several synthetic methodologies for isoquinoline derivatives have been developed in aqueous media. whiterose.ac.uk Other environmentally benign solvents include bio-based alcohols like ethanol, and ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a safer alternative to tetrahydrofuran (B95107) (THF). whiterose.ac.uk

The following table provides a comparison of conventional and green solvents that could be considered for the synthesis of this compound.

| Solvent Class | Conventional Solvents | Greener Alternatives | Key Considerations |

| Aprotic Dipolar | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Cyrene™, Dimethyl sulfoxide (B87167) (DMSO) (use with caution) | Toxicity and environmental persistence of conventional solvents. whiterose.ac.uk |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Peroxide formation and volatility of conventional ethers. whiterose.ac.uk |

| Chlorinated | Dichloromethane (DCM), Chloroform | 2-Methyltetrahydrofuran (2-MeTHF) (as a substitute) | Carcinogenicity and environmental harm of chlorinated solvents. |

| Hydrocarbons | Toluene, Hexane | Heptane, Cyclohexane (with improved profiles) | Neurotoxicity and environmental pollution. |

| Alcohols | Methanol | Ethanol, Isopropanol (from renewable sources) | Methanol toxicity. |

| Universal | - | Water | Limited solubility of nonpolar reactants. |

Selection of a suitable green solvent depends on the specific reaction conditions and substrate solubility.

Chemical Reactivity Profiles and Mechanistic Investigations of 5 Methoxyisoquinolin 1 Amine

Nucleophilic and Electrophilic Reactivity of the Aminoisoquinoline System

The 5-Methoxyisoquinolin-1-amine molecule possesses distinct sites for both nucleophilic and electrophilic interactions, stemming from the electronic characteristics of the amino group and the heterocyclic isoquinoline (B145761) ring.

Nucleophilic Character: The primary source of nucleophilicity is the exocyclic amino group (-NH2) at the C1 position. The nitrogen atom possesses a lone pair of electrons, making it a potent nucleophile capable of attacking electron-deficient centers. researchgate.netmnstate.edu This reactivity is fundamental to many of its characteristic reactions, such as the formation of imines and Schiff bases through reaction with aldehydes and ketones. researchgate.netmasterorganicchemistry.com The nucleophilicity of amines generally correlates with their basicity; however, steric hindrance can play a significant role. masterorganicchemistry.com For this compound, the amine is attached to an sp2-hybridized carbon, and its reactivity can be compared to other aromatic amines.

The isoquinoline ring system itself contains a nitrogen atom, which also has a lone pair of electrons. However, this lone pair is part of the aromatic π-system, rendering it significantly less basic and nucleophilic than the exocyclic amino group.

Electrophilic Character: The isoquinoline ring is rendered electron-deficient by the presence of the electronegative ring nitrogen. This effect is most pronounced at the C1 and C3 positions, making them susceptible to attack by strong nucleophiles. However, in this compound, the C1 position is already substituted. The electron-donating effects of the amino and methoxy (B1213986) groups counteract this deficiency to some extent, but the inherent electrophilic nature of the C=N bond in the isoquinoline system remains. Electrophilic attack on the aromatic ring is directed by the activating amino and methoxy groups.

Table 1: Predicted Reactivity Sites in this compound

| Position/Functional Group | Type of Reactivity | Influencing Factors |

| 1-Amino Group (-NH₂) | Nucleophilic | Lone pair on nitrogen atom. researchgate.netmnstate.edu |

| Isoquinoline Ring Nitrogen | Weakly Nucleophilic/Basic | Lone pair is part of the aromatic system. |

| C4, C6, C8 Positions | Nucleophilic (for SEAr) | Activated by electron-donating -NH₂ and -OCH₃ groups. |

| C1, C3 Positions | Electrophilic (for SNAr) | Electron-withdrawing effect of ring nitrogen. thieme-connect.de |

**3.2. Reaction Mechanisms of Key Transformations

The reaction of this compound with aldehydes or ketones to form imines (commonly known as Schiff bases) is a cornerstone of its chemical reactivity. This condensation reaction is typically reversible and proceeds via a two-stage mechanism involving nucleophilic addition followed by dehydration. researchgate.netnih.govwjpsonline.com

The mechanism can be detailed as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons from the primary amine nitrogen onto the electrophilic carbonyl carbon of the aldehyde or ketone. researchgate.net This step results in the formation of a zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral amino alcohol, also known as a carbinolamine. nih.govwjpsonline.com

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the C=N double bond of the imine. This elimination of a water molecule is the rate-determining step and is often catalyzed by either acid or base. wjpsonline.com

Acid Catalysis: In a mildly acidic medium, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water, assisted by the deprotonation of the nitrogen atom, leads to the formation of the imine. wjpsonline.comredalyc.org The pH must be carefully controlled, as excessive acidity will protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial attack. wjpsonline.com

Base Catalysis: While less common, the dehydration can also be base-catalyzed, proceeding through an E2-like elimination pathway. wjpsonline.com

The substituted isoquinoline ring of this compound can undergo both substitution and addition reactions, with the mechanistic pathway depending on the reagents and reaction conditions.

Substitution Reactions:

Electrophilic Aromatic Substitution (SEAr): The powerful electron-donating and ortho-, para-directing effects of the amino and methoxy groups strongly activate the benzene (B151609) portion of the isoquinoline ring towards electrophilic attack. The positions ortho and para to these activating groups are the most likely sites for substitution.

Nucleophilic Aromatic Substitution (SNAr): While less common due to the presence of activating groups, SNAr can occur if a suitable leaving group is present on an electron-deficient position of the ring. The mechanism involves the addition of a nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. researchgate.netyoutube.com

Addition Reactions:

Michael Addition: If the isoquinoline system is part of an α,β-unsaturated system, it can act as a Michael acceptor. The reaction involves the conjugate addition of a nucleophile (a Michael donor) to the β-carbon. youtube.com

Addition to the C=N bond: Under reducing conditions, such as catalytic hydrogenation or treatment with hydride reagents, the C=N bond within the isoquinoline ring can be reduced, leading to the formation of a tetrahydroisoquinoline derivative.

Role of Substituent Effects on Reactivity (e.g., Methoxy Group Influence)

The reactivity of the this compound framework is profoundly influenced by the electronic properties of its substituents.

Methoxy Group (-OCH₃): Located at the C5 position on the carbocyclic ring, the methoxy group is a strong activating group. It exerts a powerful electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The dominant +M effect significantly increases the electron density of the aromatic ring, particularly at the ortho (C6) and para (C8) positions. This enhanced nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution. Studies on related isoquinolone derivatives have shown that methoxy groups are often essential for biological activity, highlighting their importance in molecular interactions. nih.gov

Amino Group (-NH₂): Positioned at C1, the amino group is also a very strong activating group due to its +M effect. It directs electrophilic attack to the ortho (C2, which is the ring nitrogen) and para (C3 and C5) positions relative to itself. More importantly, its primary role is as a powerful nucleophile, as discussed previously.

The combined influence of these two electron-donating groups makes the molecule highly activated towards electrophiles and defines the regioselectivity of its reactions. The interplay between the directing effects of the C1-amino and C5-methoxy groups determines the precise location of substitution on the aromatic ring.

Supramolecular Chemistry Approaches to Mediating Chemical Reactivity

Supramolecular chemistry utilizes non-covalent interactions, such as hydrogen bonding and π-π stacking, to control molecular organization and reactivity. The structural features of this compound make it a candidate for such approaches.

The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the ring nitrogen and methoxy oxygen) allows the molecule to participate in complex hydrogen-bonding networks. researchgate.net These interactions can be exploited to form self-assembled structures or to bind the molecule within a host cavity. Encapsulating a reactant within a supramolecular host can dramatically alter its reactivity by:

Increasing local concentration: Confining reactants within a host cavity accelerates bimolecular reactions. beilstein-journals.org

Stabilizing transition states: The host can selectively bind to and stabilize the transition state of a reaction, thereby lowering the activation energy. beilstein-journals.orgescholarship.org

Altering selectivity: The confined environment of a host can impose steric constraints, leading to unusual regio- or stereoselectivity that is not observed in bulk solution. escholarship.org

For instance, aza-aromatic compounds like isoquinoline derivatives can be building blocks for oligomers and macrocycles in supramolecular assemblies. rsc.org By using a host molecule, it might be possible to mediate reactions at the amino group or on the isoquinoline ring with enhanced control and efficiency. beilstein-journals.orgescholarship.org

Comparative Reactivity Analysis with Related Isoquinoline Derivatives

To fully appreciate the chemical personality of this compound, it is instructive to compare its reactivity with that of structurally related compounds.

Isoquinoline: The parent heterocycle is less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Nucleophilic substitution occurs preferentially at C1. thieme-connect.de

5-Methoxyisoquinoline (B1338356): Without the C1-amino group, this derivative lacks the primary nucleophilic center for reactions like imine formation. Its reactivity is dominated by the directing effect of the C5-methoxy group in electrophilic substitution reactions.

8-Amino-6-methoxyquinoline: This isomer highlights the importance of substituent positioning. Although it contains the same functional groups, their different relative positions lead to distinct electronic distributions and steric environments, resulting in a different reactivity profile and biological activity. mdpi.com

Table 2: Comparative Reactivity Overview

| Compound | Key Reactivity Features | Influence of Substituents |

| This compound | Potent nucleophile at -NH₂; highly activated ring for SEAr. | Synergistic activation from -NH₂ and -OCH₃ groups. |

| Isoquinoline | Susceptible to nucleophilic attack at C1; deactivated for SEAr. thieme-connect.de | Electron-withdrawing ring nitrogen dominates. |

| Isoquinolin-1-amine | Nucleophilic at -NH₂; activated ring for SEAr. | -NH₂ group is the primary activating influence. |

| 5-Methoxyisoquinoline | Activated ring for SEAr, directed by -OCH₃. | -OCH₃ group is the primary activating influence. |

This comparative analysis underscores how the specific combination and placement of the amino and methoxy groups in this compound create a unique and versatile chemical entity.

Application of 5 Methoxyisoquinolin 1 Amine As a Core Scaffold in Chemical Biology and Organic Synthesis

5-Methoxyisoquinolin-1-amine as a Versatile Synthetic Intermediate for Complex Molecules

The chemical architecture of this compound offers multiple reactive sites, rendering it a highly adaptable intermediate for the construction of more elaborate molecular structures. The primary amine group at the C1 position is a key functional handle for a variety of chemical transformations, including acylation, alkylation, and arylation reactions. These modifications allow for the introduction of diverse substituents and the extension of the molecular framework.

Furthermore, the isoquinoline (B145761) nitrogen atom can be quaternized, and the aromatic rings can undergo electrophilic substitution reactions, although the positions of these reactions are influenced by the existing methoxy (B1213986) and amine groups. The electron-donating nature of both the methoxy and amine groups activates the ring system, influencing the regioselectivity of subsequent reactions. This inherent reactivity profile enables chemists to strategically build molecular complexity in a controlled manner. Synthetic chemists leverage these features to engage this compound in multi-step reaction sequences to access complex target molecules. youtube.com The strategic planning of these sequences, often involving retrosynthetic analysis, allows for the efficient construction of intricate molecular architectures from this fundamental building block. youtube.com

Design and Development of Chemical Probes and Tools Based on the Isoquinoline Scaffold

Chemical probes are essential tools for dissecting biological pathways and validating potential drug targets. The isoquinoline scaffold, due to its rigid nature and ability to be readily functionalized, serves as an excellent foundation for the design of such probes. By attaching reporter groups (e.g., fluorophores, biotin) or reactive moieties to the this compound core, researchers can develop chemical tools to study protein-protein interactions, enzyme activity, and cellular localization of specific targets.

The development of these tools often involves structure-based design, where knowledge of the target's three-dimensional structure guides the synthesis of isoquinoline derivatives with high affinity and selectivity. The methoxy group of this compound can play a crucial role in establishing specific interactions within a binding pocket, such as hydrogen bonding or steric complementarity. The amine group provides a convenient point for tethering linkers or other functionalities necessary for the probe's function without significantly disrupting the core binding interactions.

Scaffold Hopping and Diversity-Oriented Synthesis for Chemical Space Exploration

Exploring chemical space is a central theme in modern drug discovery. Methodologies like scaffold hopping and diversity-oriented synthesis (DOS) are employed to generate novel molecular frameworks with the potential for new biological activities. The this compound scaffold is a valuable starting point for these strategies.

Generation of Compound Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity. This compound is an ideal starting scaffold for generating focused libraries of compounds for SAR exploration. By systematically varying the substituents at the C1-amine and other positions on the isoquinoline ring, chemists can create a matrix of analogs.

For instance, a library can be constructed by reacting this compound with a diverse set of carboxylic acids to produce a series of amides. Each analog can then be tested in a biological assay to determine its activity. The data from these assays help to build a comprehensive SAR profile, identifying key structural features required for potency and selectivity. This iterative process of synthesis and testing guides the optimization of lead compounds.

Interactive Table: Example of a Virtual Library for SAR Studies based on this compound

| Scaffold | R-Group (from Carboxylic Acid) | Resulting Compound (Amide) | Potential Biological Target Class |

| This compound | Benzoyl | N-(5-methoxyisoquinolin-1-yl)benzamide | Kinases, GPCRs |

| This compound | Acetyl | N-(5-methoxyisoquinolin-1-yl)acetamide | Epigenetic Targets |

| This compound | 4-Chlorobenzoyl | 4-chloro-N-(5-methoxyisoquinolin-1-yl)benzamide | Ion Channels |

| This compound | Cyclohexanecarbonyl | N-(5-methoxyisoquinolin-1-yl)cyclohexanecarboxamide | Proteases |

Impact on Molecular Geometry and Conformational Control in Scaffold Design

The rigid, planar nature of the isoquinoline ring system imparts a significant degree of conformational constraint on molecules derived from it. This pre-organization of the molecular geometry can be advantageous in ligand design, as it reduces the entropic penalty upon binding to a biological target. The defined three-dimensional shape of the this compound scaffold serves as a predictable anchor for positioning functional groups in specific spatial orientations.

Contributions to the Synthesis of Bio-inspired Molecules and Natural Product Analogs

The isoquinoline nucleus is a hallmark of a large and diverse family of naturally occurring alkaloids, many of which possess potent pharmacological properties. thieme-connect.de These include well-known compounds such as morphine and papaverine. thieme-connect.de The structural similarity of this compound to these natural products makes it an excellent starting material for the synthesis of natural product analogs.

By modifying the this compound core, chemists can create simplified or more complex analogs of natural products. This approach allows for the exploration of the pharmacophore of the natural product, helping to identify the key structural elements responsible for its biological activity. Furthermore, the synthesis of analogs can lead to compounds with improved properties, such as enhanced potency, better metabolic stability, or reduced toxicity compared to the original natural product.

Utilization in Ligand Design for Target-Oriented Chemical Research

In target-oriented chemical research, the goal is to design and synthesize molecules that interact with a specific biological target, such as an enzyme or a receptor, in a desired manner. The this compound scaffold is frequently employed in this approach due to its favorable physicochemical properties and synthetic tractability.

The design process often begins with computational modeling or the X-ray crystal structure of the target protein. This information is used to identify key interactions in the binding site. The this compound core can then be used as a scaffold to position functional groups that can form these specific interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts. The methoxy group can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor or be used as an attachment point for other functional groups designed to fit into specific pockets of the target protein. This rational, structure-based approach to ligand design has proven to be a powerful strategy for the discovery of potent and selective modulators of biological targets.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Methoxyisoquinolin 1 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a structure such as 5-Methoxyisoquinolin-1-amine, both one-dimensional and multi-dimensional techniques are employed to assign every proton and carbon signal unequivocally.

Multi-dimensional NMR Techniques (e.g., 2D NMR for complex structures)

While 1D NMR provides initial information on the number and type of protons and carbons, 2D NMR experiments are crucial for assembling the molecular puzzle, especially in complex aromatic systems. researchgate.netyoutube.com Techniques like COSY, HSQC, and HMBC reveal through-bond connectivities between nuclei.

Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the aromatic protons on the isoquinoline (B145761) ring system, helping to trace the connectivity of the hydrogen atoms around the rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals to which they are directly attached. researchgate.net This allows for the unambiguous assignment of carbon atoms that bear hydrogen atoms. For instance, the proton signal for the methoxy (B1213986) group would show a direct correlation to the methoxy carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This technique is instrumental in piecing together the entire molecular structure by connecting molecular fragments. For example, the protons of the methoxy group would show a correlation to the C5 carbon of the isoquinoline ring, confirming its position. Likewise, protons on the aromatic ring would show correlations to quaternary (non-protonated) carbons, such as C1 and C5a.

| 2D NMR Technique | Purpose for this compound | Expected Key Correlations |

| COSY | Identifies H-H couplings | Correlations between H6-H7-H8; H3-H4 |

| HSQC | Maps protons to their directly attached carbons | Aromatic H's to their respective C's; OCH₃ protons to the methoxy carbon |

| HMBC | Shows long-range (2-3 bond) H-C couplings | OCH₃ protons to C5; H6 to C5 and C8; H4 to C1 and C3 |

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. nih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For purity assessment of this compound, a certified internal standard with a known concentration and purity is added to a precisely weighed sample. nih.govspectroscopyeurope.com Signals from the analyte and the internal standard that are well-resolved and have adequate relaxation delays are integrated. spectroscopyeurope.com By comparing the integral of a specific proton signal of the analyte (e.g., the methoxy protons) with the integral of a known proton signal from the internal standard, the absolute purity of the sample can be calculated with high precision and accuracy. nih.gov This method is also valuable for monitoring the progress of a reaction by quantifying the disappearance of reactants and the appearance of products over time.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high accuracy, allowing for the calculation of the elemental formula.

For this compound (C₁₀H₁₀N₂O), the expected exact mass would be determined. Upon ionization, typically via electrospray ionization (ESI), the molecule will form a protonated molecular ion [M+H]⁺. Subsequent fragmentation (MS/MS) provides a fingerprint pattern that helps confirm the structure. Isoquinoline alkaloids exhibit characteristic fragmentation behaviors. nih.govresearchgate.net

Common fragmentation pathways for amines and methoxy-substituted aromatics include:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen atom is a dominant fragmentation pattern for amines. libretexts.orgmiamioh.edu

Loss of methyl radical: The methoxy group can lead to the loss of a methyl radical (•CH₃) from the molecular ion.

Loss of neutral molecules: Stable neutral molecules like ammonia (B1221849) (NH₃), carbon monoxide (CO), or formaldehyde (B43269) (CH₂O) can be eliminated from the structure. nih.govresearchgate.net

| Ion | m/z (Proposed) | Description |

| [M+H]⁺ | 175.0866 | Protonated molecular ion |

| [M-CH₃]⁺ | 159.0604 | Loss of a methyl radical from the methoxy group |

| [M-NH₃]⁺ | 157.0702 | Loss of ammonia from the amine group |

| [M-CO]⁺ | 146.0893 | Loss of carbon monoxide from the ring system |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, FT-IR and Raman spectra would reveal key vibrational modes:

N-H Stretching: As a primary amine, it is expected to show two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. libretexts.orgorgchemboulder.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The aromatic isoquinoline ring system will produce a series of complex bands in the 1650-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-O Stretching: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected around 1250 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | FT-IR, Raman |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 | FT-IR |

| Aromatic Ring | C-H Stretch | > 3000 | FT-IR, Raman |

| Methoxy (-OCH₃) | C-H Stretch | < 3000 | FT-IR, Raman |

| Aromatic Ring | C=C / C=N Stretch | 1650 - 1450 | FT-IR, Raman |

| Aryl-alkyl ether | C-O Stretch | ~1250 | FT-IR |

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Characterization

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near a nanostructured metal surface, such as silver or gold. mdpi.comnih.gov This enhancement allows for the detection of trace amounts of an analyte and can provide information about the molecule's orientation relative to the surface. nih.gov

In the context of this compound, SERS could be used to study its interaction with metal surfaces. The lone pair of electrons on the amine nitrogen and the ring nitrogen, as well as the oxygen of the methoxy group, could interact with the plasmonic substrate. usc.edu.au The specific vibrational modes that are enhanced most significantly can indicate which part of the molecule is closest to the surface, providing insights into adsorption geometry. inrim.it

Electronic Spectroscopy (UV-Visible) for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light by a molecule as electrons are promoted to higher energy orbitals. This technique is used to analyze molecules containing chromophores—parts of a molecule that absorb light. nih.gov

The chromophore in this compound is the entire conjugated isoquinoline ring system. The absorption spectrum is characterized by π→π* transitions. The presence of the amino (-NH₂) and methoxy (-OCH₃) groups, which are powerful auxochromes (groups that modify the light-absorbing properties of a chromophore), is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted isoquinoline parent molecule. libretexts.org This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen and oxygen atoms. Analyzing the λmax (wavelength of maximum absorbance) can provide qualitative and quantitative information about the compound. 182.160.97thermofisher.com

| Compound | Key Structural Feature | Expected λmax Shift | Reason |

| Isoquinoline (Reference) | Unsubstituted aromatic system | Baseline | Reference chromophore |

| This compound | Amine and Methoxy auxochromes | Bathochromic (Red Shift) | Lone pair electrons on N and O extend conjugation, lowering the energy gap for π→π* transitions. libretexts.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, which are essential for a complete understanding of its chemical and physical properties. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the crystal allows for the construction of an electron density map, from which the positions of the individual atoms can be determined with high precision.

While a specific crystal structure for this compound is not publicly available, the analysis of a related derivative, (R)-1-hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline, provides a valuable illustration of the detailed structural information that can be obtained through this powerful technique. mdpi.comresearchgate.net The crystallographic data for this compound, obtained from a colorless crystal grown from methanol (B129727), reveals the key structural features of the isoquinoline core. mdpi.comresearchgate.net

The determination of the crystal structure for this derivative involved collecting X-ray intensity data on a diffractometer, followed by solving the structure using direct methods and refining it with full-matrix least-squares techniques. mdpi.comresearchgate.net All non-hydrogen atoms were refined with anisotropic displacement parameters, providing a detailed picture of their thermal motion within the crystal lattice. mdpi.com

Interactive Table: Crystallographic Data for (R)-1-hydroxymethyl-7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline mdpi.comresearchgate.net

| Parameter | Value |

| Empirical Formula | C₁₂H₁₇NO₃ |

| Formula Weight | 223.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.234(1) |

| b (Å) | 8.345(1) |

| c (Å) | 8.567(1) |

| β (°) | 98.78(1) |

| Volume (ų) | 575.55(10) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.288 |

The data presented in this table, including the unit cell dimensions and space group, define the fundamental repeating unit of the crystal. From these data, a detailed molecular model can be generated, showing the precise spatial arrangement of the atoms. For instance, in the case of the analyzed derivative, the tetrahydroisoquinoline ring adopts a half-chair conformation. mdpi.com Such detailed structural insights are crucial for understanding intermolecular interactions in the solid state and for rational drug design. nih.gov

Integration of Advanced Analytical Techniques for Comprehensive Structural Characterization

While X-ray crystallography provides unparalleled detail for the solid state, a comprehensive structural characterization of a compound like this compound requires the integration of multiple analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, confirms the molecular structure and provides insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons on the isoquinoline ring, the methoxy group protons, and the amine protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal, allowing for the confirmation of the number and types of carbon atoms present.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern can help to confirm the presence of the methoxy group and the isoquinoline core.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the isoquinoline ring, and C-O stretching of the methoxy group.

The integration of these techniques provides a robust and comprehensive characterization of the molecular structure. For instance, the molecular formula obtained from mass spectrometry can be confirmed by the number of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy can be correlated with specific chemical shifts in the NMR spectra. This multi-faceted approach ensures an unambiguous assignment of the structure of this compound.

Interactive Table: Expected Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methoxy group protons (around 3.9-4.1 ppm), and a broad signal for the amine protons. |

| ¹³C NMR | Signals for all unique carbon atoms, including those of the isoquinoline ring and the methoxy group. |

| Mass Spec. | Molecular ion peak at m/z = 174.08, corresponding to the molecular formula C₁₀H₁₀N₂O. |

| IR (cm⁻¹) | N-H stretching (around 3300-3500), aromatic C-H stretching (around 3000-3100), aliphatic C-H stretching of the methoxy group (around 2850-2960), C=N and C=C stretching (around 1500-1650), and C-O stretching (around 1000-1300). |

By combining the precise atomic coordinates from X-ray crystallography (when available for the compound or a close derivative) with the detailed connectivity and functional group information from NMR, MS, and IR spectroscopy, a complete and unambiguous structural elucidation of this compound and its derivatives can be achieved.

Theoretical and Computational Chemistry Investigations of 5 Methoxyisoquinolin 1 Amine

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are essential for elucidating the electronic characteristics that govern the behavior of a molecule. These ab initio methods solve approximations of the Schrödinger equation to provide insights into molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used computational QM method that determines the electronic structure of a molecule based on its electron density. nih.govmdpi.comnih.govmdpi.com This approach is highly effective for predicting the most stable three-dimensional arrangement of atoms (the optimized molecular geometry) by finding the lowest energy conformation on the potential energy surface.

For 5-Methoxyisoquinolin-1-amine, DFT calculations, often employing functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can precisely compute key structural parameters. mdpi.com These calculations are fundamental for understanding the molecule's shape and the spatial relationship between the isoquinoline (B145761) core, the methoxy (B1213986) group, and the amine substituent. The energy landscape can be explored to identify the global minimum energy structure and other stable conformers.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Heterocyclic Amine Note: This table provides an example of typical data obtained from DFT calculations and does not represent experimentally verified values for this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C1-N2 | 1.38 Å |

| Bond Length | C1-N12 (Amine) | 1.37 Å |

| Bond Length | C5-O13 (Methoxy) | 1.36 Å |

| Bond Length | O13-C14 (Methyl) | 1.43 Å |

| Bond Angle | N2-C1-C9 | 123.5° |

| Bond Angle | C4-C5-O13 | 116.0° |

| Dihedral Angle | C4-C5-O13-C14 | 179.8° |

Molecular Electrostatic Potential (MESP) mapping is a technique used to visualize the charge distribution across a molecule. researchgate.netwolfram.comchemrxiv.orgchemrxiv.org The MESP surface is colored to indicate regions of negative electrostatic potential (typically red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.netwolfram.com For this compound, an MESP map would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen of the methoxy group, indicating these are potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgpku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.comucsb.edu The energy of the HOMO is related to a molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Table 2: Representative FMO Analysis Data Note: These values are illustrative examples of output from FMO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | Indicates kinetic stability and chemical reactivity |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum mechanics excels at describing electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for studying the large-scale conformational dynamics of molecules. nih.govuoa.grmdpi.com

MM methods use classical physics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally less intensive than QM and is used for energy minimization and conformational analysis of large systems.

MD simulations extend this by solving Newton's equations of motion for every atom in the system, thereby simulating the molecule's movement over time. nih.govulisboa.ptmdpi.comresearchgate.net An MD simulation of this compound, typically performed in a simulated solvent environment, can reveal its dynamic behavior, including the rotation of the methoxy group, the flexibility of the amine group, and interactions with surrounding solvent molecules. These simulations provide a picture of the accessible conformations and the transitions between them, offering insights that are not available from static models. nih.govmdpi.com

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to map the entire potential energy surface of a chemical reaction, providing a detailed mechanism. nih.gov By calculating the energies of reactants, products, and intermediate structures, it is possible to predict the most favorable reaction pathway. A key aspect of this is the identification of the transition state—the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. researchgate.net For this compound, these methods could be used to theoretically investigate its potential reactions, such as electrophilic substitution on the aromatic ring or reactions involving the amine group, by modeling the step-by-step transformation and calculating the energy barriers for each potential pathway.

In Silico Approaches to Structure-Activity Relationship (SAR) Studies (non-clinical focus)

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical or biochemical activities. nih.govscispace.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models use computed molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) to build mathematical models that can predict the activity of new, untested compounds. nih.gov For this compound and its analogs, a non-clinical QSAR study could, for example, correlate properties like the HOMO-LUMO gap or MESP values with their efficacy as catalysts, ligands for a specific metal, or inhibitors of a particular enzyme, thereby guiding the design of new molecules with enhanced non-therapeutic functions. scispace.commdpi.com

Chemogenomic and Chemoinformatic Applications in Compound Analysis

Chemoinformatics applies computational methods to solve problems in chemistry, particularly in the analysis of large datasets of chemical compounds. For this compound, chemoinformatic tools can be used to search vast chemical databases for structurally similar compounds, predict a wide range of physicochemical properties (like solubility and pKa), and classify the molecule based on its structural features.

Chemogenomics involves studying the interactions of a large library of small molecules with a wide array of biological targets. By comparing the structural and electronic features of this compound to compounds in a chemogenomic database, it is possible to generate hypotheses about its potential interactions with proteins or other biological macromolecules based on the known activities of similar compounds. This large-scale data analysis approach helps to place the compound within the broader context of chemical and biological space.

Future Research Trajectories and Emerging Opportunities for 5 Methoxyisoquinolin 1 Amine

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of isoquinoline (B145761) derivatives is a mature field, yet the pursuit of more efficient, selective, and sustainable methods remains a critical research objective. rsc.org Future efforts concerning 5-Methoxyisoquinolin-1-amine are likely to focus on methodologies that improve upon classical approaches like the Bischler-Napieralski or Pictet-Spengler reactions, especially concerning precursor accessibility and reaction conditions.

Emerging strategies that could be adapted for the synthesis of this compound and its derivatives include:

Transition-Metal-Catalyzed C-H/N-H Annulation: Ruthenium(II)-catalyzed annulation of pyrazole (B372694) derivatives with alkynes has been shown to produce pyrazolo[5,1-a]isoquinolines efficiently. A similar strategy could be envisioned where a suitably substituted benzene (B151609) derivative undergoes annulation with a nitrogen-containing component to construct the 5-methoxyisoquinoline (B1338356) core, potentially offering a more direct route with high atom economy.

Cascade Reactions: Photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization has been developed for synthesizing amide-functionalized isoquinoline-1,3-diones. rsc.org Adapting such cascade or multicomponent reactions could enable the one-pot synthesis of complex this compound derivatives from simple starting materials, significantly enhancing synthetic efficiency.

Flow Chemistry and Automation: The use of continuous flow reactors can offer improved control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, better selectivity, and enhanced safety, particularly for reactions involving hazardous intermediates. Automating these processes would allow for the rapid synthesis of a library of this compound analogs for screening purposes.

Enzymatic and Biocatalytic Methods: Exploring enzymatic transformations could provide unparalleled selectivity (enantio- and regioselectivity) in the synthesis and functionalization of the isoquinoline scaffold, operating under mild, environmentally benign conditions.

Exploration of Previously Undiscovered Chemical Reactivity and Transformations

The reactivity of this compound is largely dictated by the electron-donating nature of the amino and methoxy (B1213986) groups and the electron-withdrawing character of the imine nitrogen within the isoquinoline ring system. thieme-connect.de While the nucleophilicity of the C1-amine is established, future research can delve into less explored areas of its chemical behavior.

Multicomponent Cascade Cyclizations: The nucleophilic character of the 1-amino group can be exploited in multicomponent reactions to build fused heterocyclic systems. For instance, the reaction of isoquinolin-1-amine with an acetophenone (B1666503) and a selenium or sulfur source can yield selenated and sulfenylated imidazo[2,1-a]isoquinoline (B1217647) scaffolds. nih.gov Investigating novel multicomponent reactions with different electrophiles and coupling partners could lead to a diverse range of complex, polycyclic structures built upon the 5-methoxyisoquinoline core.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds on the isoquinoline nucleus represents a highly efficient strategy for derivatization. Future studies could focus on developing regioselective methods for C-H activation at positions C4, C6, C7, or C8, allowing for the introduction of various substituents (e.g., aryl, alkyl, halide) without the need for pre-functionalized substrates.

Transformations of the Methoxy Group: The 5-methoxy group is a key functional handle. O-demethylation to the corresponding 5-hydroxyisoquinolin-1-amine would provide a new point for diversification, allowing for the introduction of different ether, ester, or other functional groups.

Dipolar Cycloaddition Reactions: The isoquinoline ring system can participate in cycloaddition reactions. For example, the in-situ generation of an isoquinoline N-oxide followed by a [3+2] dipolar cycloaddition with reagents like carbon disulfide can be used to synthesize functionalized isoquinolines. thieme-connect.de Exploring the potential of this compound and its N-oxide derivative in various cycloaddition reactions could unlock new chemical space.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, thereby accelerating the design and discovery process. For this compound, advanced computational modeling can offer significant insights.

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be employed to model the electron distribution within the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. This can guide the design of synthetic reactions, predicting the regioselectivity of C-H functionalization or substitution reactions on the aromatic rings.

Structure-Based Ligand Design: For applications in medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are invaluable. researchgate.net These methods can be used to model the interaction of this compound derivatives with the active sites of biological targets, such as kinases or other enzymes. nih.govmdpi.com This allows for the in silico design of novel compounds with optimized binding affinities and selectivity, prioritizing the synthesis of the most promising candidates.

ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Applying these models to virtual libraries of this compound derivatives can help identify compounds with favorable drug-like properties early in the discovery pipeline, reducing late-stage attrition.

Expanding the Utility of this compound as a Scaffold for Complex Chemical Systems

The term "privileged scaffold" is often used for structures like isoquinoline that can bind to multiple biological targets by presenting substituents in specific spatial orientations. rsc.orgnih.gov this compound is an excellent starting point for building molecular complexity due to its inherent functionality.

Future research will likely focus on using this compound as a central building block for more elaborate chemical architectures. The 1-amino group serves as a versatile handle for amide bond formation, urea/thiourea synthesis, or as a nucleophile for constructing larger heterocyclic systems. nih.gov The 5-methoxy group influences the electronic properties and can be a site for modification. The isoquinoline core itself provides a rigid framework for orienting these functional groups.

Examples of expanding this scaffold include:

Synthesis of Fused Polycycles: Building upon known methods for creating pyrrolo[2,1-a]isoquinolines and imidazo[2,1-a]isoquinolines, researchers can explore new annulation strategies to fuse additional rings (e.g., pyrimidine, triazole, oxadiazole) onto the this compound framework. nih.gov

Dendrimer and Polymer Chemistry: The amino group could serve as a branching point for the synthesis of dendrimers or as a monomer for polymerization, leading to novel materials with unique photophysical or chemical properties.

Combinatorial Chemistry: Using the scaffold as a template for combinatorial library synthesis, where different building blocks are systematically attached at the C1-amino position and other functionalized sites, can rapidly generate a large number of diverse molecules for high-throughput screening.

Investigations into Chemical Biology Interactions as Molecular Probes (non-clinical mechanistic studies)

Beyond its role as a scaffold for drug discovery, this compound and its derivatives have potential as molecular probes to study biological systems at a mechanistic level, distinct from any therapeutic application.

Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, researchers can create probes to visualize cellular components or track the localization of specific proteins. The isoquinoline moiety itself possesses intrinsic fluorescence that can be modulated by its substitution pattern and environment.

Affinity-Based Probes: The scaffold can be functionalized with reactive groups (e.g., photoaffinity labels, electrophilic traps) to create probes that covalently bind to their biological targets. These tools are instrumental in target identification and validation, helping to elucidate the mechanism of action of bioactive compounds.

Probes for Mechanistic Enzyme Studies: Derivatives of this compound could be designed as specific inhibitors or modulators of enzymes. nih.gov By systematically altering the structure and studying the corresponding changes in enzyme activity, these molecules can be used to map the active site and understand the molecular basis of enzyme catalysis and regulation in a non-clinical context.

Q & A

Q. What are the established synthetic routes for 5-Methoxyisoquinolin-1-amine, and what are their comparative advantages?

The synthesis of this compound typically involves regioselective functionalization of the isoquinoline core. Two primary routes are documented:

- Chlorination-Amination Sequence : Chlorination at the 5-position (using POCl₃ or SOCl₂) followed by nucleophilic amination with ammonia or ammonium salts under high-temperature conditions (120–150°C) .

- Direct Methoxy-Amine Coupling : Palladium-catalyzed coupling of pre-functionalized fragments (e.g., Buchwald-Hartwig amination) to introduce the methoxy and amine groups simultaneously, achieving higher regioselectivity .

| Method | Yield (%) | Purity | Key Advantage |

|---|---|---|---|

| Chlorination-Amination | 60–75 | ≥95% | Cost-effective for bulk synthesis |

| Palladium-Catalyzed Coupling | 80–90 | ≥98% | Superior regioselectivity |

Reference Guidelines : Ensure synthetic protocols include full characterization (NMR, HPLC) and cite prior literature for known intermediates per academic standards .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Key analytical techniques include:

- ¹H/¹³C NMR : Confirm regiochemistry via distinct aromatic proton splitting patterns (e.g., methoxy group at C5: δ 3.8–4.0 ppm; amine at C1: δ 5.2–5.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₀N₂O) with <2 ppm error.

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient).

Data Interpretation Tip : Compare spectral data with structurally analogous compounds (e.g., 5-Chloroisoquinolin-8-amine ) to resolve ambiguities.

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Storage Conditions : Protect from light and moisture; store at 2–8°C in airtight containers under inert gas (N₂/Ar) .

- Incompatible Materials : Avoid strong oxidizers (e.g., peroxides) and acids to prevent decomposition into hazardous byproducts (e.g., cyanides) .

- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., demethylation or oxidation).

Advanced Research Questions

Q. What strategies optimize the regioselective introduction of the methoxy group in this compound synthesis?

Regioselectivity challenges arise due to competing substitution at adjacent positions. Mitigation strategies:

- Directed Metalation : Use lithium bases (LDA) to deprotonate specific sites before methoxylation .

- Protecting Groups : Temporarily block reactive positions (e.g., C3/C4) with trimethylsilyl groups .

- Computational Guidance : Employ DFT calculations to predict transition-state energies for methoxy group placement .

Case Study : A 2024 study achieved 95% regioselectivity using Pd(OAc)₂/Xantphos catalysts in toluene at 110°C .

Q. How should researchers address contradictory biological activity data for this compound across different studies?

Contradictions in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may stem from:

- Assay Conditions : Differences in buffer pH, ATP concentrations, or cell lines.

- Compound Purity : Impurities (>5%) can skew results; validate via orthogonal methods (e.g., LC-MS).

- Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP450) alter binding affinities .

Q. Resolution Workflow :

Replicate studies using standardized protocols (e.g., NIH Assay Guidance Manual).

Perform dose-response curves with ≥3 independent replicates.

Cross-validate with structural analogs (e.g., 5-Methylisoquinolin-3-amine ).

Q. What computational modeling approaches predict the interaction of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Key interactions: H-bonding with Met793 and π-stacking with Phe723 .

- QSAR Models : Train models on isoquinoline derivatives to correlate substituent effects (e.g., methoxy vs. chloro) with IC₅₀ values .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify critical binding residues.

Validation : Compare predictions with experimental SPR (surface plasmon resonance) data for KD values .

Q. Tables for Comparative Analysis

Q. Table 1. Synthetic Routes for this compound

| Method | Catalyst | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Chlorination-Amination | None | DMF | 65 | Moderate (C5:C8 = 7:3) |

| Pd-Catalyzed Coupling | Pd(OAc)₂/Xantphos | Toluene | 88 | High (C5 >95%) |

Q. Table 2. Key Spectroscopic Data for this compound

| Technique | Key Peaks | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.89 (s, 3H, OCH₃), δ 5.3 (br, 2H, NH₂) | Confirms methoxy and amine groups |

| HRMS | m/z 175.0871 [M+H]⁺ | Matches C₁₀H₁₁N₂O⁺ (Δ = 0.8 ppm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.